

Spectroscopic Analysis of 1,1,1-Trimethylol Ethane Triacrylate: A Comparative Guide

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Compound of Interest

Compound Name: 1,1,1-Trimethylol ethane triacrylate

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This guide provides a comparative spectroscopic analysis of **1,1,1-Trimethylol ethane triacrylate** (TMETA) and its common alternatives, Trimethylolpropane triacrylate (TMPTA) and Pentaerythritol triacrylate (PETA). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols for the characterization of these trifunctional acrylate monomers.

Comparative Spectroscopic Data

While comprehensive spectroscopic data for **1,1,1-Trimethylol ethane triacrylate** (TMETA) is not readily available in the public domain, this section presents the available data for the closely related and commonly used alternatives, TMPTA and PETA. These data sets provide a strong foundation for understanding the characteristic spectral features of this class of compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For trifunctional acrylates, key characteristic peaks include the C=O stretching of the acrylate group, the C=C stretching of the vinyl group, and the C-O stretching of the ester linkage.



Functional Group	Characteristic Wavenumber (cm ⁻¹) for TMPTA	Characteristic Wavenumber (cm ⁻¹) for PETA	
C=O Stretch (Acrylate)	~1720-1730	~1720-1730	
C=C Stretch (Vinyl)	~1635	~1635	
=C-H Bend (Vinyl)	~810	~810	
C-O Stretch (Ester)	~1190 and ~1250	~1190 and ~1250	
C-H Stretch (Alkyl)	~2800-3000	~2800-3000	

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of trifunctional acrylates are characterized by signals from the vinyl protons of the acrylate groups and the protons of the central alkyl core.

Proton Type	Expected Chemical Shift (δ , ppm) for TMPTA	Expected Chemical Shift (δ , ppm) for PETA	
Vinyl Protons (-CH=CH2)	5.8 - 6.4 (multiplets)	5.8 - 6.4 (multiplets)	
Methylene Protons (-O-CH ₂ -)	~4.1	~4.2	
Core Methylene/Methine Protons	0.8 - 1.5	~4.2 (for the central carbon's methylene groups)	
Core Methyl Protons (-CH₃)	~0.9 (triplet, for TMPTA's ethyl group)	N/A	

¹³C NMR Spectroscopy



The ¹³C NMR spectra provide information on the different carbon environments.

Carbon Type	Expected Chemical Shift (δ, ppm) for TMPTA	Expected Chemical Shift (δ , ppm) for PETA	
Carbonyl Carbon (C=O)	~166	~166	
Vinyl Carbons (-CH=CH ₂)	~128 and ~131	~128 and ~131	
Methyleneoxy Carbon (-O-CH ₂ -)	~64	~61	
Quaternary Carbon (Central)	~41	~43	
Core Methylene/Methine Carbons	~23 and ~7 (for TMPTA's ethyl group)	~61 (for the central carbon's methylene groups)	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pattern can be used to deduce the structure of the compound.



Compound	Molecular Formula	Molecular Weight (g/mol)	Expected Key Fragments (m/z)
TMETA	C14H18O6	282.29	Data not readily available. Expected fragments would involve loss of acrylate groups (CH ₂ =CH-COO, 71 Da) and fragmentation of the core structure.
ТМРТА	C15H20O6	296.32[1]	Fragments corresponding to the loss of one, two, and three acrylate groups, as well as fragmentation of the trimethylolpropane core.
PETA	C14H18O7	298.29[2]	Fragments corresponding to the loss of acrylate groups and the hydroxymethyl group. [3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

 Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.



- Sample Preparation: A small drop of the neat liquid monomer is placed between two
 potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
 Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
 the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition:
 - A background spectrum of the empty salt plates or the clean ATR crystal is collected.
 - The sample is then placed on the plates or crystal, and the sample spectrum is recorded.
 - Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher.
- Sample Preparation:
 - Approximately 10-20 mg of the acrylate monomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference peak at 0 ppm.
 - The solution is transferred to a 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: A standard one-pulse experiment is used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to



achieve a good signal-to-noise ratio.

- ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum.
 Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds. Electron Ionization (EI) is a common ionization technique for these molecules.
- Sample Preparation:
 - For GC-MS analysis, the sample is diluted in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
 - For direct infusion analysis, the sample is dissolved in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization, ESI).

Data Acquisition:

- GC-MS (EI): The diluted sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. The mass spectrum is typically scanned over a mass range of m/z 50-500.
- Direct Infusion (ESI): The sample solution is introduced directly into the mass spectrometer's ion source.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak (M+) and the fragmentation pattern are analyzed to determine the molecular weight and structure of the compound.



Visualizations

The following diagrams illustrate the chemical structures and a general workflow for the spectroscopic analysis of trifunctional acrylates.

$$C(COH)(CO(C(=O)C=C))CO(C(=O)C=C)CO(C(=O)C=C)$$

Trimethylolpropane triacrylate (TMPTA)

$$C(CC)(CO(C(=O)C=C))CO(C(=O)C=C)CO(C(=O)C=C)$$

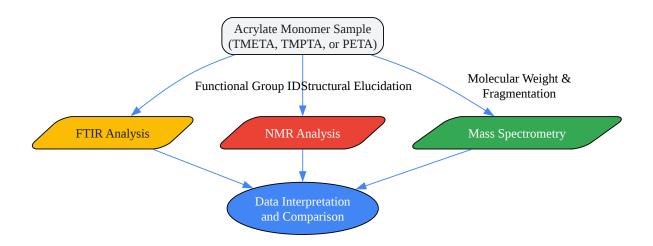
1,1,1-Trimethylol ethane triacrylate (TMETA)

$$\mathsf{C}(\mathsf{C})(\mathsf{CO}(\mathsf{C}(=\mathsf{O})\mathsf{C}=\mathsf{C}))\mathsf{CO}(\mathsf{C}(=\mathsf{O})\mathsf{C}=\mathsf{C})\mathsf{CO}(\mathsf{C}(=\mathsf{O})\mathsf{C}=\mathsf{C})$$

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Caption: Chemical structures of TMETA, TMPTA, and PETA.





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Caption: General workflow for spectroscopic analysis.

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